molecular formula C18H21FN2O4S B5055475 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5055475
M. Wt: 380.4 g/mol
InChI Key: PRDUPFYCHJWKDE-UHFFFAOYSA-N
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Description

1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the sulfonylation of a fluorinated methoxybenzene derivative followed by the coupling with a methoxyphenylpiperazine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
  • 1-(5-BROMO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Uniqueness

1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-16-6-4-3-5-15(16)20-9-11-21(12-10-20)26(22,23)18-13-14(19)7-8-17(18)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDUPFYCHJWKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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